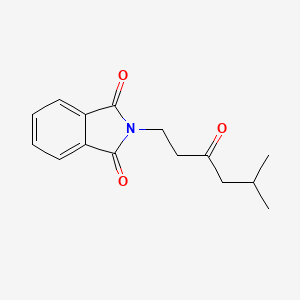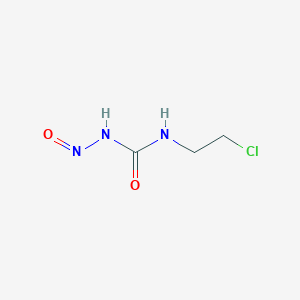![molecular formula C20H18N2 B14288359 4-({Methyl[(naphthalen-1-yl)methyl]amino}methyl)benzonitrile CAS No. 122099-56-3](/img/structure/B14288359.png)
4-({Methyl[(naphthalen-1-yl)methyl]amino}methyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({Methyl[(naphthalen-1-yl)methyl]amino}methyl)benzonitrile is an organic compound that features a complex structure combining a naphthalene ring, a benzonitrile group, and a methylamino moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-({Methyl[(naphthalen-1-yl)methyl]amino}methyl)benzonitrile typically involves a multi-step process. One common method includes the following steps:
Formation of the Naphthalen-1-ylmethylamine Intermediate: This step involves the reaction of naphthalene with formaldehyde and ammonia to form naphthalen-1-ylmethylamine.
Coupling with Benzonitrile: The naphthalen-1-ylmethylamine is then reacted with 4-formylbenzonitrile in the presence of a suitable catalyst to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-({Methyl[(naphthalen-1-yl)methyl]amino}methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are used under appropriate conditions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-({Methyl[(naphthalen-1-yl)methyl]amino}methyl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of 4-({Methyl[(naphthalen-1-yl)methyl]amino}methyl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene Derivatives: Compounds like naphthoquinone and naphthylamine share structural similarities.
Benzonitrile Derivatives: Compounds such as 4-cyanobiphenyl and 4-cyanophenylmethane.
Uniqueness
4-({Methyl[(naphthalen-1-yl)methyl]amino}methyl)benzonitrile is unique due to its combination of a naphthalene ring and a benzonitrile group linked by a methylamino moiety. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds.
Eigenschaften
| 122099-56-3 | |
Molekularformel |
C20H18N2 |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
4-[[methyl(naphthalen-1-ylmethyl)amino]methyl]benzonitrile |
InChI |
InChI=1S/C20H18N2/c1-22(14-17-11-9-16(13-21)10-12-17)15-19-7-4-6-18-5-2-3-8-20(18)19/h2-12H,14-15H2,1H3 |
InChI-Schlüssel |
CMPLPOBTNOQVFW-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=CC=C(C=C1)C#N)CC2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[(2E)-3-(6-Chloropyridin-3-yl)-1-methyltriaz-2-en-1-yl]methanol](/img/structure/B14288341.png)

